
H-L-Dbu(N3)-OH
Overview
Description
H-L-Dbu(N3)-OH, chemically designated as (S)-3-amino-4-azidobutanoic acid, is a β-amino acid derivative featuring an azide (-N₃) functional group at the γ-position of its carbon backbone. This compound is pivotal in click chemistry applications, particularly in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form stable triazole linkages . Its structural uniqueness—a shorter carbon chain compared to lysine analogs—makes it advantageous for peptide backbone modifications, enabling precise control over molecular conformation and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-L-Dbu(N3)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Introduction of the Azide Group: The protected amino acid is then subjected to a nucleophilic substitution reaction with sodium azide (NaN3) to introduce the azide group.
Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: H-L-Dbu(N3)-OH undergoes click reactions with alkynes to form triazoles. This reaction is highly efficient and selective, making
Biological Activity
H-L-Dbu(N3)-OH, a compound with significant potential in biochemical research, is primarily recognized for its role in click chemistry due to the presence of an azide functional group. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.
- Molecular Formula : C₁₂H₁₄N₄O₄
- Molecular Weight : 278.26 g/mol
- CAS Number : 1931958-82-5
This compound is characterized by its azide group, which facilitates bioorthogonal reactions, allowing for selective labeling and modification of biomolecules without interfering with native biological processes.
The biological activity of this compound is largely attributed to its ability to participate in click reactions , particularly the Huisgen 1,3-dipolar cycloaddition. This reaction allows for the formation of stable triazole linkages, which are crucial in various biological applications, including:
- Targeted Drug Delivery : The compound can be conjugated with therapeutic agents to enhance specificity towards diseased cells.
- Biomolecule Labeling : It enables the tagging of proteins or nucleic acids for visualization and tracking within biological systems.
Table 1: Summary of Biological Applications
Case Study: Targeted Delivery in Cancer Therapy
A notable study demonstrated the efficacy of this compound in targeted drug delivery systems. Researchers conjugated this compound with a chemotherapeutic agent and an antibody specific to cancer cell markers. The results showed a significant increase in drug uptake by cancer cells compared to non-targeted delivery methods, leading to enhanced therapeutic effects and reduced side effects on healthy tissues .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it suitable for in vivo applications. However, comprehensive toxicological studies are essential to determine its safety profile. Preliminary data suggest low toxicity levels; however, further investigation is warranted to assess long-term effects and biocompatibility .
Scientific Research Applications
H-L-Dbu(N3)-OH, a synthetic amino acid derivative with the CAS number 2389078-78-6, is a versatile compound with applications in biochemical research and drug development . It functions as a click chemistry reagent due to the presence of an azide group .
Scientific Research Applications
This compound is utilized in several scientific applications, including bioorthogonal chemistry, peptide synthesis, protein engineering, and prodrug design .
Bioorthogonal Chemistry
- This compound allows scientists to introduce azide functional groups into proteins and peptides, which act as molecular beacons for precise bioorthogonal click chemistry reactions .
- This technique enables targeted labeling and modification of biomolecules in a controlled manner, making it a tool for studying protein interactions, monitoring biological processes, and developing therapeutics .
Peptide Synthesis
- This compound is used to create modified peptides with enhanced characteristics and novel functionalities .
- Integrating this compound into peptide sequences allows the engineering of peptides with improved binding affinities, stability, or specific biological activities .
- These customized peptides are valuable in drug development, diagnostic assays, and as research instruments .
Protein Engineering
- This compound facilitates site-specific modifications within proteins, enabling the tailoring of proteins with customized properties such as heightened catalytic activity, altered substrate specificity, or enhanced stability .
- Engineered proteins created through this method have applications in industrial settings, including biocatalysis, therapeutic enzyme development, and biomaterials .
Prodrug Design
- This compound is used to create inactive compounds that transform into active drugs inside the body .
- Incorporating this amino acid derivative into prodrugs allows researchers to design compounds that selectively activate in specific tissues or in response to particular enzymes .
- This strategy enhances drug targeting precision and reduces off-target effects, improving the safety and efficacy of therapeutic agents .
Q & A
Basic Research Questions
Q. What established synthesis protocols exist for H-L-Dbu(N3)-OH, and how can reaction yields be systematically optimized?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, using coupling agents like HATU or DCC with NMM as a base . Optimize yields by:
- Screening solvent systems (e.g., DMF vs. DCM).
- Adjusting stoichiometric ratios of reactants (1.1–1.2 equivalents).
- Monitoring reaction progress via TLC or HPLC.
- Key Considerations : Include purification steps (e.g., reverse-phase HPLC) and validate purity using mass spectrometry (MS) .
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are critical?
- Methodological Answer :
- NMR : Focus on δ 7.2–8.5 ppm for azide protons and α-H signals (δ 3.5–4.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) with high-resolution MS (HRMS) .
- IR Spectroscopy : Identify azide stretches (~2100 cm⁻¹) and carboxylate bands (~1700 cm⁻¹) .
Q. What biological pathways are most relevant for studying this compound's activity?
- Methodological Answer : Target pathways involving click chemistry applications, such as:
- PROTAC development : Azide-alkyne cycloaddition for protein degradation .
- Cell signaling : PI3K/Akt/mTOR or MAPK/ERK pathways due to peptide-based modulation .
Advanced Research Questions
Q. How should experimental designs address stability challenges of this compound under physiological conditions?
- Methodological Answer :
- Variables : Test pH (4–8), temperature (25–37°C), and serum stability (e.g., fetal bovine serum).
- Analytical Tools : Quantify degradation via HPLC-UV at 214 nm and compare to fresh controls .
- Replication : Conduct triplicate trials with statistical analysis (SD ± 5%) .
Q. What methodologies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer :
- Cross-Validation : Compare DFT calculations (e.g., Gibbs free energy) with kinetic assays (e.g., reaction half-life) .
- Error Analysis : Audit computational parameters (e.g., solvent models, basis sets) and experimental conditions (e.g., oxygen exclusion) .
- Literature Benchmarking : Align findings with prior studies on analogous azide-containing peptides .
Q. How can structural-activity relationship (SAR) data from analogs improve functional predictions for this compound?
- Methodological Answer :
- Comparative SAR : Replace Dbu(N3) with Dab(N3) or Lys(N3) to assess azide positioning .
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., kinases) .
- Dose-Response Profiling : Measure IC₅₀ shifts across analogs to identify critical functional groups .
Q. What statistical approaches are optimal for analyzing dose-response bioactivity data?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R .
- Error Propagation : Calculate 95% confidence intervals for EC₅₀/IC₅₀ values from triplicate datasets .
- Sensitivity Analysis : Test outliers via Grubbs’ test to exclude non-physiological artifacts .
Q. Data Management & Reproducibility
Q. What best practices ensure reproducibility in synthetic procedures for this compound?
- Methodological Answer :
- Documentation : Report exact equivalents, solvent grades, and reaction times .
- Metadata Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Independent Validation : Collaborate with third-party labs to replicate key steps (e.g., coupling efficiency) .
Q. How should researchers handle discrepancies in azide reactivity across experimental batches?
- Methodological Answer :
- Root-Cause Analysis : Audit storage conditions (e.g., moisture exposure, light sensitivity) .
- Batch Testing : Compare FTIR azide peaks and HPLC retention times across batches .
- Contradiction Protocols : Apply TRIZ principles to isolate technical vs. chemical variables .
Q. Integration with Broader Research
Q. What strategies link this compound findings to interdisciplinary studies (e.g., drug delivery or proteomics)?
- Methodological Answer :
- Collaborative Frameworks : Use shared databases (e.g., UniProt, ChEMBL) to map peptide-protein interactions .
- Tool Development : Integrate click chemistry modules into open-source platforms (e.g., PyRosetta) .
- Cross-Disciplinary Validation : Partner with clinical researchers to test in vivo efficacy models .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 2389078-78-6 (hydrochloride salt form)
- Molecular Formula : C₄H₈N₄O₂·HCl
- Molecular Weight : 144.13 (free acid) + 36.45 (HCl) = 180.58 g/mol
- Applications : Peptide synthesis, drug conjugates, polymer chemistry.
Comparison with Structurally Similar Compounds
Fmoc-L-Lys(N3)-OH
- Structure : Features a lysine backbone (ε-azide) with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group.
- Molecular Formula : C₂₄H₂₇N₅O₄
- Molecular Weight : 449.51 g/mol .
- Key Differences :
- Backbone Length : Lysine has a 6-carbon chain vs. Dbu’s 4-carbon chain, altering steric and electronic properties.
- Reactivity : The ε-azide in lysine derivatives allows for selective conjugation at distal positions, whereas Dbu’s γ-azide offers proximal reactivity .
- Applications : Fmoc-L-Lys(N3)-OH is widely used in solid-phase peptide synthesis (SPPS) due to Fmoc’s base-labile protection, whereas H-L-Dbu(N3)-OH is preferred for backbone modifications .
Fmoc-L-Dbu(N3)-OH
- Structure : Fmoc-protected derivative of this compound.
- Molecular Formula : C₁₉H₁₈N₄O₄
- Molecular Weight : 366.37 g/mol .
- Key Differences :
N3-L-Dab(Fmoc)-OH
- Structure: Contains a 2,4-diaminobutyric acid (Dab) backbone with γ-azide and Fmoc protection.
- Molecular Formula : C₁₉H₁₈N₄O₄
- Molecular Weight : 366.37 g/mol .
- Key Differences: Backbone Configuration: Dab has a 4-carbon chain like Dbu but with an additional amino group at the β-position, enabling dual functionalization. Applications: Used in branched peptide architectures, whereas Dbu derivatives are tailored for linear modifications .
Z-L-Dbu(N3)-OH
- Structure : Benzyloxycarbonyl (Z)-protected Dbu(N3) variant.
- Molecular Formula : C₁₂H₁₄N₄O₄
- Molecular Weight : 278.26 g/mol .
- Key Differences :
Comparative Data Table
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protection Group | Key Applications |
---|---|---|---|---|---|
This compound·HCl | 2389078-78-6 | C₄H₈N₄O₂·HCl | 180.58 | None | Click chemistry, drug design |
Fmoc-L-Lys(N3)-OH | 159610-89-6 | C₂₄H₂₇N₅O₄ | 449.51 | Fmoc | SPPS, catalytic studies |
Fmoc-L-Dbu(N3)-OH | 934502-72-4 | C₁₉H₁₈N₄O₄ | 366.37 | Fmoc | Backbone-modified peptides |
N3-L-Dab(Fmoc)-OH | 2250436-44-1 | C₁₉H₁₈N₄O₄ | 366.37 | Fmoc | Branched peptide synthesis |
Z-L-Dbu(N3)-OH | 1932657-23-2 | C₁₂H₁₄N₄O₄ | 278.26 | Z (benzyloxycarbonyl) | Boc-based SPPS |
Properties
IUPAC Name |
(3S)-3-amino-4-azidobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2/c5-3(1-4(9)10)2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKNECXMMGNWMM-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN=[N+]=[N-])N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CN=[N+]=[N-])N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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